3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
CAS No.: 282524-86-1
Cat. No.: VC2337420
Molecular Formula: C14H18BrNO4
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 282524-86-1 |
|---|---|
| Molecular Formula | C14H18BrNO4 |
| Molecular Weight | 344.2 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
| Standard InChI Key | ZAMLGGRVTAXBHI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br |
Introduction
Chemical Structure and Properties
3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid features a molecular formula of C14H18BrNO4 with a molecular weight of 344.2 g/mol . The compound's structure centers around a carbon atom bound to three key components: a 4-bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid side chain. This arrangement creates a molecule with multiple functional groups that facilitate its use in various chemical reactions and applications.
The compound contains several important functional groups that contribute to its chemical reactivity. The carboxylic acid group (propanoic acid) provides a site for conjugation through ester or amide bond formation. The Boc-protected amino group offers a protected nitrogen that can be selectively deprotected under acidic conditions. Additionally, the 4-bromophenyl group enables participation in various coupling reactions, particularly palladium-catalyzed cross-couplings.
From a chemical perspective, the compound demonstrates properties consistent with its functional groups. The presence of both hydrogen bond donors (2) and acceptors (4) influences its solubility profile and intermolecular interactions . With a XLogP3-AA value of 2.6, the compound exhibits moderate lipophilicity, balancing hydrophobic and hydrophilic characteristics .
Stereochemistry and Isomeric Forms
The compound possesses a stereocenter at the C-3 position, resulting in two distinct stereoisomers with potentially different applications and biological activities. These stereoisomers are:
(S)-Isomer
The (S)-isomer (CAS: 261165-06-4) has been studied more extensively and is known by several alternative names in the scientific literature, including Boc-(S)-3-Amino-3-(4-bromo-phenyl)-propionic acid and (S)-Boc-4-bromo-β-Phe-OH . This stereoisomer has been characterized through various computational and experimental methods, providing detailed structural information including IUPAC systematic naming, SMILES notation, and InChI identifiers .
The IUPAC name for the (S)-isomer is (3S)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflecting its specific stereochemical arrangement . The compound's SMILES notation (CC(C)(C)OC(=O)NC@@HC1=CC=C(C=C1)Br) provides a linear representation of its structure with stereochemical information encoded .
Physical Properties
Understanding the physical properties of 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid is essential for researchers working with this compound. These properties influence its handling, storage, and application in experimental settings.
The compound's melting point range of 195-196°C indicates its thermal stability and purity when properly synthesized . The presence of six rotatable bonds suggests conformational flexibility, which may influence its interaction with biological targets . From a safety perspective, the compound is classified as an irritant, necessitating appropriate handling precautions in laboratory settings .
Applications in Research
3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid has gained significant attention in the scientific community for its versatile applications in research. Most notably, it is classified as a "Protein Degrader Building Block," highlighting its importance in the emerging field of targeted protein degradation technologies .
Protein Degrader Development
The compound serves as an important structural component in the synthesis of molecules designed for targeted protein degradation. This relatively new approach in drug discovery involves the development of bifunctional molecules that can selectively bind to a protein of interest and recruit the cellular machinery responsible for protein degradation, effectively eliminating specific disease-causing proteins.
The structural features of 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid make it particularly suitable for incorporation into more complex molecular architectures required for protein degrader development. The carboxylic acid group provides a convenient handle for further derivatization through amide or ester bond formation, while the Boc-protected amino group offers a protected nitrogen that can be revealed under specific conditions for additional synthetic modifications.
Life Sciences Research
Beyond protein degrader development, the compound has been described as "a useful organic compound for research related to life sciences" . Its utility in research likely stems from its potential as a building block for the synthesis of peptide mimetics, enzyme inhibitors, and other biologically active molecules. The bromophenyl group provides opportunities for further functionalization through various coupling reactions, expanding the compound's synthetic versatility.
Stock Solution Preparation
For research applications requiring solutions of 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid, specific guidelines for preparation and storage have been established. Proper solution preparation ensures optimal performance in experimental protocols and maximizes the compound's utility.
Concentration Guidelines
The table below provides guidance for preparing solutions of different concentrations using various amounts of the compound:
| Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.9053 mL | 14.5264 mL | 29.0529 mL |
| 5 mM | 0.5811 mL | 2.9053 mL | 5.8106 mL |
| 10 mM | 0.2905 mL | 1.4526 mL | 2.9053 mL |
This reference table enables researchers to consistently prepare solutions at concentrations commonly used in biological and biochemical assays .
Solution Preparation Recommendations
When preparing stock solutions of the compound, several best practices should be followed:
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Select appropriate solvents based on the compound's solubility profile and compatibility with the intended experimental system
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Prepare stock solutions in separate aliquots to avoid repeated freezing and thawing, which may compromise stability
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For storage at -80°C, solutions should be used within 6 months; for storage at -20°C, use within 1 month
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To enhance solubility, gentle heating to 37°C followed by sonication in an ultrasonic bath may be beneficial
These guidelines help ensure solution stability and reproducibility across experiments, which is particularly important for quantitative analyses and structure-activity relationship studies.
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